molecular formula C19H20N2O2 B2787269 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1788833-27-1

4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No.: B2787269
CAS No.: 1788833-27-1
M. Wt: 308.381
InChI Key: JGVBTLZMDBBLQN-UHFFFAOYSA-N
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Description

4-Cyano-N-(5-hydroxy-3-phenylpentyl)benzamide is a benzamide derivative characterized by a para-cyano-substituted benzoyl group and a 5-hydroxy-3-phenylpentyl chain attached to the amide nitrogen. The compound’s structure combines a rigid aromatic core with a flexible alkyl chain containing both hydrophilic (hydroxyl) and hydrophobic (phenyl) moieties. For example, benzamide derivatives are often explored for enzyme inhibition (e.g., CYP51 ) or as intermediates in medicinal chemistry .

Properties

IUPAC Name

4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c20-14-15-6-8-18(9-7-15)19(23)21-12-10-17(11-13-22)16-4-2-1-3-5-16/h1-9,17,22H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVBTLZMDBBLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of a base such as potassium hydroxide (KOH) in ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The reaction conditions often require refluxing in ethanol and the use of catalytic amounts of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to various biological targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen’s substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of 4-Cyano-Benzamide Derivatives
Compound Name (Source) Substituent on Amide Nitrogen Molecular Weight (g/mol) Melting Point (°C) Key Features
4-Cyano-N-(5-hydroxy-3-phenylpentyl)benzamide (Target) 5-Hydroxy-3-phenylpentyl ~339.4 (calculated) Not reported Hydrophilic hydroxyl, hydrophobic phenyl
MMV001239 () 5-Methoxy-1,3-benzothiazol-2-yl and pyridin-3-ylmethyl 437.48 (calculated) Not reported Heterocyclic (benzothiazole, pyridine); potential CYP51 inhibition
4-Cyano-N-(triphenyl-λ⁵-phosphanylidene)benzamide (3h, ) Triphenyl-λ⁵-phosphanylidene ~426.4 (calculated) 185.5–187.1 Electron-deficient phosphorous center; high yield (71%)
PB5 () 4-(1-Methyl-1H-benzimidazol-2-yl)phenyl ~385.4 (calculated) 203 Benzimidazole moiety; moderate yield (68%)
4-Cyano-N-(2-fluoroethyl)benzamide (12, ) 2-Fluoroethyl ~192.2 (calculated) Not reported Fluorinated alkyl chain; PET imaging applications
Key Observations :
  • Hydrophilicity : The target compound’s hydroxyl group may enhance solubility compared to purely hydrophobic analogs like PB5 .
  • Synthetic Accessibility : Phosphanylidene derivatives (e.g., 3h) exhibit high yields (71–98%) , whereas benzimidazole-containing PB5 has a moderate yield (68%) .

Docking and Binding Affinity Comparisons

highlights docking studies for 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, a cyclopropane-containing analog, with soluble epoxide hydrolase (sEH). Key findings include:

  • Binding Site : The catalytic pocket of sEH (PDB: 3ANS) accommodates the phenylcyclopropyl group via hydrophobic interactions .
  • Flexibility : Ligands with flexible chains (e.g., the target compound’s pentyl group) may exhibit varied binding modes compared to rigid cyclopropane derivatives.

Cytotoxicity and Pharmacological Potential

  • MMV001239: No cytotoxicity was observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for further testing .
  • Phosphanylidene Derivatives (): No cytotoxicity data is reported, but their high yields and stability make them viable for synthetic applications .

Biological Activity

4-Cyano-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a cyano group and a hydroxy-substituted phenylpentyl side chain. Its chemical structure can be described as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 1788833-27-1

This compound's unique structure contributes to its interaction with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antiviral Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit antiviral properties by stabilizing viral capsids, thus preventing viral uncoating and replication .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The selectivity index against these cell lines suggests a favorable therapeutic window, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In laboratory assays, it showed effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values obtained from these studies demonstrate its potency compared to standard antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study explored the effects of this compound on MCF7 cells. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with an observed increase in apoptosis markers.
    • Table 1: Cytotoxicity Data Against MCF7 Cells
    Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
    01005
    107025
    255045
    502075
  • Antimicrobial Screening :
    • In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria.
    • Table 2: Antimicrobial Activity Results
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Micrococcus luteus8

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